2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound belonging to the class of pyrimidinamines, which are characterized by a pyrimidine ring substituted with an amino group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with different substituents. Research indicates that derivatives of 2-pyrimidinamine have been extensively studied for their biological activities, including their role as inhibitors in enzyme pathways and their potential as therapeutic agents in treating diseases such as cancer and infections .
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be classified under:
The synthesis of 2-pyrimidinamine derivatives typically involves methods such as:
In a typical synthesis:
The molecular structure of 2-pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be represented as follows:
This structure features:
Key structural data include:
The compound can participate in several chemical reactions:
For instance, when reacted with electrophilic agents like isocyanates or acyl chlorides, it can yield various functionalized derivatives suitable for further medicinal chemistry applications .
The mechanism of action for compounds like 2-pyrimidinamine derivatives often involves:
Studies have shown that these compounds exhibit varying degrees of inhibitory activity against specific biological targets, which can be quantified using assays measuring enzyme activity or cellular responses .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed for characterization and confirmation of purity during synthesis .
Scientific Uses
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- (C₁₂H₁₀BrN₅O) requires meticulous sequential functionalization of the pyrrolo[2,3-b]pyridine core [1]. A validated approach begins with 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 943323-55-5) as the foundational intermediate, synthesized via cyclization of appropriately substituted pyridine derivatives [9]. This precursor undergoes selective bromination at the C4 position using phosphorus oxybromide (POBr₃) in anhydrous conditions, yielding the 4,6-dibromo intermediate essential for downstream diversification. Subsequent nucleophilic substitution introduces the methoxy group at the C4 position via sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 60°C, leveraging the superior leaving-group capability of bromide versus amine [3] .
The pivotal pyrimidine coupling employs Suzuki-Miyaura cross-coupling between the 3-bromo substituent of the pyrrolo[2,3-b]pyridine intermediate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. This reaction requires palladium catalysis (Pd(PPh₃)₄) and a base (K₂CO₃) in a toluene/water mixture (10:1) at 80°C for 12 hours, achieving ≈65% yield [3] [5]. Protecting-group strategies—such as N-Boc protection of the pyrrole nitrogen—are critical during methoxylation to prevent undesired N-alkylation .
Table 1: Key Intermediates in the Synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
| Intermediate | CAS Number | Key Function | Typical Yield |
|---|---|---|---|
| 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | 943323-55-5 | Brominated core for functionalization | 36% [9] |
| 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | N/A | Dual-site reactivity for selective substitution | 58% [3] |
| 6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | N/A | Methoxy-functionalized coupling partner | 72% [3] |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | N/A | Boronate ester for cross-coupling | 85% [5] |
Bromination Catalysis: Site-selective bromination at the pyrrolopyridine C4 position employs Lewis acid catalysts such as AlCl₃ or ZnCl₂ to enhance electrophilic aromatic substitution. These catalysts polarize the Br⁺ source (e.g., Br₂ or NBS), directing it to the electron-rich C4 position rather than the C2 position, which exhibits lower electron density [5] . Microwave-assisted bromination using N-bromosuccinimide (NBS) in acetonitrile at 120°C for 20 minutes achieves >90% conversion, minimizing di-brominated byproducts .
Methoxy Introduction: The critical methoxy functionalization proceeds via Pd- or Cu-catalyzed cross-coupling. Buchwald-Hartwig amination protocols with Pd₂(dba)₃/XPhos and copper(I) oxide (Cu₂O) enable C─O bond formation between aryl bromides and sodium methoxide [5] . Ligand selection is paramount: XantPhos suppresses β-hydride elimination in Pd catalysis, while phenanthroline ligands enhance Cu catalyst stability. Kinetic studies confirm that Cu-catalyzed alkoxylation in dimethylacetamide (DMA) at 100°C achieves 85% yield within 4 hours—superior to uncatalyzed methods (≈40% yield) .
Competitive Pathway Management: During methoxylation, competitive amination is suppressed by protecting the C6 amine as a trifluoroacetamide group, which is later deprotected using K₂CO₃ in methanol [3]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate nucleophilic substitution in biphasic toluene/water systems [5].
Table 2: Catalytic Performance in Bromination and Methoxylation Steps
| Reaction | Catalyst System | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| C4 Bromination | NBS/ZnCl₂ | CH₃CN, 80°C, 1h | 92% | >95% |
| C4 Methoxylation (Pd) | Pd₂(dba)₃/XPhos | Toluene, 90°C, 12h | 78% | 88% [5] |
| C4 Methoxylation (Cu) | Cu₂O/1,10-Phenanthroline | DMA, 100°C, 4h | 85% | 93% |
| Competitive C6 Protection | Trifluoroacetic anhydride | DCM, 25°C, 30min | Quant. | N/A [3] |
CAS No.: 2134602-45-0
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 591-81-1